molecular formula C13H12N4S B4484549 2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B4484549
M. Wt: 256.33 g/mol
InChI Key: VNJKHOSMSFWIFZ-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through two main synthetic routes: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . One common method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the oxidation of aminopyrimidine Schiff bases, which can be carried out under mild conditions using iron (III) chloride .

Industrial Production Methods

Industrial production of 2-(ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylsulfanyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of corresponding alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

2-(Ethylsulfanyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-ethylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-2-18-13-15-12-14-9-8-11(17(12)16-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJKHOSMSFWIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 3
2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Reactant of Route 6
2-(ETHYLSULFANYL)-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

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